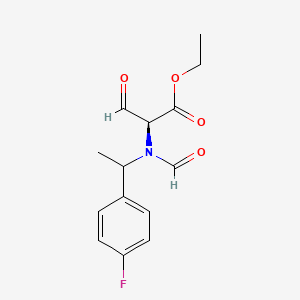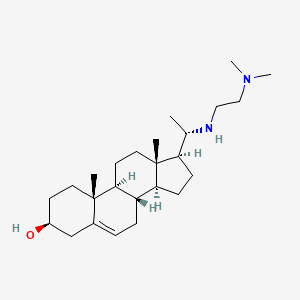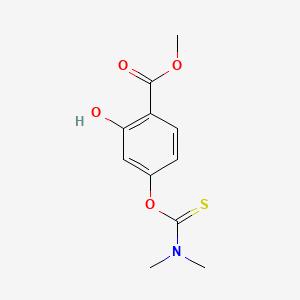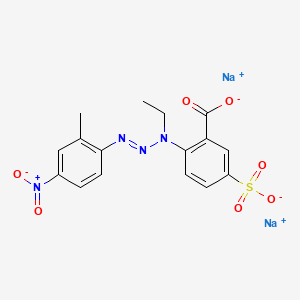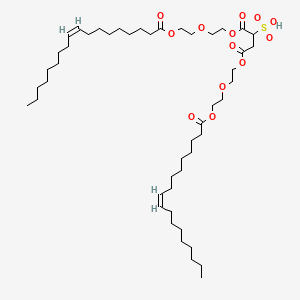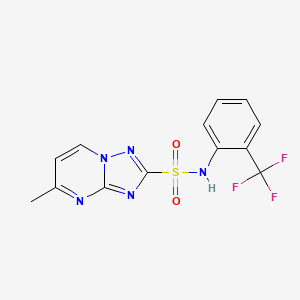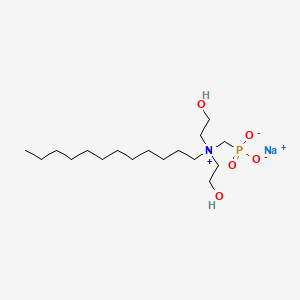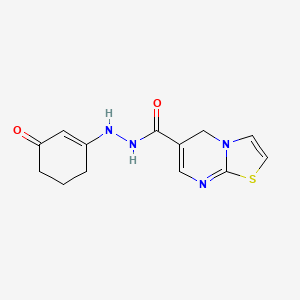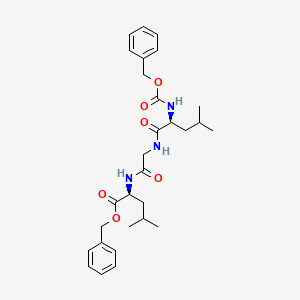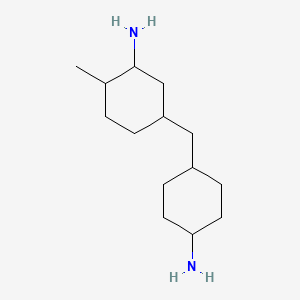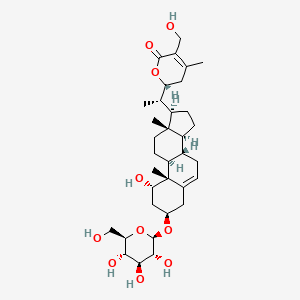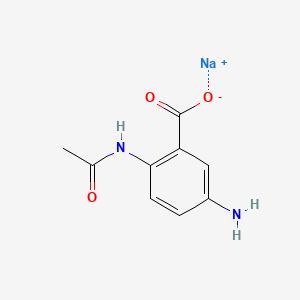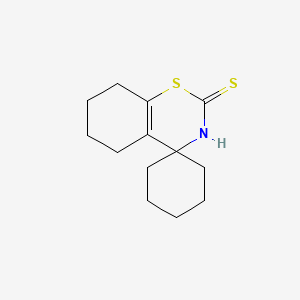
Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-benzothiazine ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which often requires specific catalysts and controlled temperatures to ensure the correct formation of the spiro linkage.
Thione Introduction: The thione group is introduced via sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-one: Similar structure but with an oxygen atom instead of sulfur.
Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-amine: Similar structure but with an amine group instead of thione.
Uniqueness
Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or amine analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5439-68-9 |
|---|---|
Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
spiro[5,6,7,8-tetrahydro-3H-1,3-benzothiazine-4,1'-cyclohexane]-2-thione |
InChI |
InChI=1S/C13H19NS2/c15-12-14-13(8-4-1-5-9-13)10-6-2-3-7-11(10)16-12/h1-9H2,(H,14,15) |
InChI Key |
BXRDNEVBCFDHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


